Cas no 97522-06-0 (Benzeneacetic acid, 3-chloro-4-nitro-, methyl ester)

Benzeneacetic acid, 3-chloro-4-nitro-, methyl ester is a synthetic organic compound featuring a benzene ring substituted with chloro and nitro groups at the 3- and 4-positions, respectively, and an esterified acetic acid side chain. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its structural features, including the electron-withdrawing nitro and chloro substituents, enhance reactivity in nucleophilic substitution and condensation reactions. The methyl ester group improves solubility in organic solvents, facilitating downstream processing. The compound’s well-defined reactivity and stability make it a valuable building block for constructing complex molecular frameworks in research and industrial applications.
Benzeneacetic acid, 3-chloro-4-nitro-, methyl ester structure
97522-06-0 structure
Product name:Benzeneacetic acid, 3-chloro-4-nitro-, methyl ester
CAS No:97522-06-0
MF:C9H8ClNO4
MW:229.617121696472
CID:4367904

Benzeneacetic acid, 3-chloro-4-nitro-, methyl ester Chemical and Physical Properties

Names and Identifiers

    • Benzeneacetic acid, 3-chloro-4-nitro-, methyl ester

Benzeneacetic acid, 3-chloro-4-nitro-, methyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-24828341-1.0g
methyl 2-(3-chloro-4-nitrophenyl)acetate
97522-06-0 95%
1.0g
$0.0 2022-11-30

Additional information on Benzeneacetic acid, 3-chloro-4-nitro-, methyl ester

Benzeneacetic Acid, 3-Chloro-4-Nitro-, Methyl Ester (CAS No. 97522-06-0)

Benzeneacetic acid, 3-chloro-4-nitro-, methyl ester is a compound with the CAS registry number 97522-06-0. This compound is an organic molecule that belongs to the class of aromatic acids and their derivatives. It is widely recognized in the chemical industry for its unique properties and applications in various fields such as pharmaceuticals, agrochemicals, and material science.

The molecular structure of benzeneacetic acid, 3-chloro-4-nitro-, methyl ester consists of a benzene ring substituted with a chloro group at the 3-position and a nitro group at the 4-position. The benzene ring is further connected to an acetic acid moiety, which is esterified with a methyl group. This structure endows the compound with both electron-withdrawing and electron-donating groups, making it highly reactive in certain chemical reactions.

Recent studies have highlighted the potential of this compound in drug discovery and development. Researchers have explored its role as an intermediate in the synthesis of bioactive molecules, particularly those targeting cancer cells. The presence of the nitro group in the structure has been shown to enhance the compound's ability to inhibit specific enzymes associated with tumor growth.

In addition to its pharmaceutical applications, benzeneacetic acid, 3-chloro-4-nitro-, methyl ester has also found utility in agrochemicals. Its ability to act as a herbicide or fungicide has been tested in several agricultural settings, demonstrating promising results in controlling plant pathogens and weeds without causing significant harm to crops.

The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitution and oxidation processes. The use of advanced catalytic systems has enabled chemists to optimize the synthesis pathway, improving yield and purity while reducing environmental impact.

From an environmental perspective, understanding the fate and behavior of benzeneacetic acid, 3-chloro-4-nitro-, methyl ester in different ecosystems is crucial for risk assessment and management. Recent research has focused on its biodegradation pathways under various conditions, providing insights into its persistence and potential toxicity to aquatic organisms.

In conclusion, benzeneacetic acid, 3-chloro-4-nitro-, methyl ester (CAS No. 97522-06-0) is a versatile compound with diverse applications across multiple industries. Its unique chemical properties make it an essential building block for advanced materials and therapeutic agents. As research continues to uncover new potentials for this compound, its role in modern chemistry is expected to grow significantly.

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